molecular formula C24H26N2O3S B4193155 N~1~-2-biphenylyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide

N~1~-2-biphenylyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B4193155
M. Wt: 422.5 g/mol
InChI Key: CRTGMMJPADRYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-2-biphenylyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as MDL-100,240, is a chemical compound that has garnered significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of N~1~-2-biphenylyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that N~1~-2-biphenylyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide can reduce inflammation in animal models of arthritis and colitis. The compound has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, N~1~-2-biphenylyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-2-biphenylyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is that it has been extensively studied and its properties and effects are well understood. However, one limitation is that the compound is not readily available and can be expensive to synthesize.

Future Directions

There are several potential future directions for research involving N~1~-2-biphenylyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is in developing new analogs of the compound with improved properties and efficacy. Another area of interest is in investigating the potential use of N~1~-2-biphenylyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide in combination with other drugs for the treatment of cancer and inflammation. Additionally, more research is needed to fully understand the mechanism of action of N~1~-2-biphenylyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide and its potential for use in clinical settings.

Scientific Research Applications

N~1~-2-biphenylyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential use in treating various medical conditions, including cancer, inflammation, and pain. The compound has been shown to have anti-inflammatory properties and has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-phenylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-17-14-15-21(16-18(17)2)26(30(4,28)29)19(3)24(27)25-23-13-9-8-12-22(23)20-10-6-5-7-11-20/h5-16,19H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTGMMJPADRYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-biphenyl-2-yl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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